tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate
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Overview
Description
Tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate is an organic compound notable for its unique structure that combines elements of aromatic bromine, trifluoromethyl groups, and carbamate esters. This complex molecular arrangement makes it significant in various fields of scientific research, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate involves multiple steps:
Starting Materials: : Preparation begins with 4-bromo-3-(trifluoromethyl)phenol, which is first activated.
Formation of Phenoxy Intermediate: : The phenol reacts with ethylene oxide under controlled conditions, forming 2-(4-bromo-3-(trifluoromethyl)phenoxy)ethanol.
Carbamate Formation: : The resulting intermediate is treated with tert-butyl chloroformate in the presence of a base to yield the final product, this compound.
Industrial Production Methods
On an industrial scale, the production of this compound requires meticulous control of temperature, pressure, and pH levels during each reaction step to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : It can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction: : The trifluoromethyl group can participate in reduction reactions under specific conditions.
Hydrolysis: : The carbamate group can be hydrolyzed to yield corresponding amines and alcohols.
Common Reagents and Conditions
Bases: : Sodium hydroxide or potassium carbonate for deprotonation.
Nucleophiles: : Ammonia or primary amines for substitution reactions.
Reducing Agents: : Lithium aluminum hydride for reduction processes.
Major Products Formed
Amines: : Via hydrolysis of the carbamate group.
Phenols: : Through substitution reactions involving the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules, particularly in drug development and material science.
Biology
Its bioactive profile makes it a candidate for studies in biochemical assays, helping to understand enzyme interactions and cellular responses.
Medicine
Pharmaceutical research leverages this compound to explore new therapeutic agents, particularly targeting diseases where bromine and trifluoromethyl groups play a role in drug efficacy.
Industry
In industrial applications, it is often utilized in the formulation of specialty chemicals and materials that require robust stability and specific reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with molecular targets primarily through its bromine and trifluoromethyl groups. These interactions can inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Uniqueness
Tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate is distinct due to its simultaneous incorporation of bromine, trifluoromethyl, and carbamate groups, which impart unique chemical reactivity and biological activity.
List of Similar Compounds
4-Bromo-3-(trifluoromethyl)phenoxyacetic acid: : Lacks the carbamate group but shares the aromatic bromine and trifluoromethyl components.
N-tert-Butyl-N'-[(2-bromo-4-(trifluoromethyl)phenoxy)ethyl]urea: : Similar structure with urea in place of carbamate, altering its biological interaction profile.
2-(4-Bromo-3-(trifluoromethyl)phenoxy)ethanol: : Precursor in the synthesis, missing the carbamate moiety but similar in structure.
This is just a taste of the vast applications and intricate details surrounding this fascinating compound.
Properties
IUPAC Name |
tert-butyl N-[2-[4-bromo-3-(trifluoromethyl)phenoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-6-7-21-9-4-5-11(15)10(8-9)14(16,17)18/h4-5,8H,6-7H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFCSPXZPMFQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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